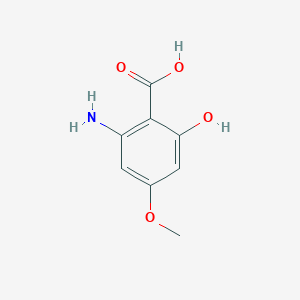
2-Amino-6-hydroxy-4-methoxybenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methoxybenzoic acid, followed by reduction and subsequent hydrolysis. The reaction conditions typically involve:
Nitration: 4-Methoxybenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrolysis: The resulting compound is hydrolyzed under acidic or basic conditions to yield 2-Amino-6-hydroxy-4-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for 2-Amino-6-hydroxy-4-methoxybenzoic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: 2-Amino-6-oxo-4-methoxybenzoic acid.
Reduction: 2-Amino-6-hydroxy-4-methoxybenzylamine.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-hydroxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, its amino and hydroxy groups can form hydrogen bonds with enzyme active sites, inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzene ring.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Contains a triazine ring and is used as a corrosion inhibitor.
2-Hydroxy-4-methoxybenzaldehyde: Lacks the amino group and is used for its anti-virulence properties.
Uniqueness
2-Amino-6-hydroxy-4-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-amino-6-hydroxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
JRXAERUYEXBIOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















